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Introduction
YM-201636 is a potent and selective small molecule inhibitor of PIKfyve kinase, a crucial

enzyme in the regulation of endosomal trafficking.[1][2][3] PIKfyve synthesizes

phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), a lipid messenger that plays a key role

in the maturation of endosomes and the budding of vesicles from late endosomes.[1][4]

Inhibition of PIKfyve with YM-201636 leads to a rapid and reversible disruption of endosomal

trafficking, characterized by the formation of large vacuoles derived from late endosomes and

lysosomes.[1][5][6] This unique phenotype makes YM-201636 a valuable tool for studying the

dynamics of the endo-lysosomal system in live cells. These application notes provide detailed

protocols for utilizing YM-201636 in live-cell imaging experiments to investigate endosomal

trafficking and related cellular processes.

Mechanism of Action
YM-201636 specifically targets PIKfyve, thereby inhibiting the production of PtdIns(3,5)P2.[1]

This leads to a cascade of effects on the endosomal pathway, including:

Blocked Endosome Maturation: The transition from early to late endosomes and subsequent

fusion with lysosomes is impaired.[7]
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Accumulation of Enlarged Endosomes: Inhibition of PIKfyve results in the formation of

swollen endosomal/lysosomal vesicles.[1][5][6]

Defective Cargo Sorting and Recycling: The proper sorting and recycling of cellular

components, such as receptors and other proteins, from the endosomes are disrupted.[1][8]

Inhibition of Retroviral Budding: YM-201636 has been shown to block the exit of retroviruses

from infected cells, a process that relies on the endosomal sorting machinery.[1][3]

Quantitative Data
The following tables summarize the key quantitative data for YM-201636 based on published

literature.

Table 1: In Vitro Kinase Inhibitory Activity of YM-201636

Target Kinase IC50 (nM) Reference

PIKfyve 33 [1][2][3]

p110α (PI3Kα) 3000 - 3300 [1][2]

Fab1 (yeast orthologue) >5000 [1][2]

Type IIγ PtdInsP kinase >10000 [2]

Type Iα PtdInsP kinase >2000 [2]

Table 2: Cellular Activity of YM-201636
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Cellular Effect Cell Line Concentration
Incubation
Time

Reference

Induction of

swollen vesicle

phenotype

NIH3T3 400 nM (EC50) 120 min [2]

Inhibition of

PtdIns(3,5)P2

production

NIH3T3 800 nM Not Specified [3]

Inhibition of

retroviral budding

Moloney

leukemia virus-

expressing cells

800 nM Not Specified [9]

Inhibition of

insulin-activated

2-deoxyglucose

uptake

3T3L1

adipocytes
54 nM (IC50) 30 min [9]

Cytotoxic effects

(IC50)
Calu1 (NSCLC) 15.03 µM 72 h [8]

Cytotoxic effects

(IC50)

HCC827

(NSCLC)
11.07 µM 72 h [8]

Cytotoxic effects

(IC50)
H1299 (NSCLC) 74.95 µM 72 h [8]

Experimental Protocols
Protocol 1: Live-Cell Imaging of YM-201636-Induced
Endosomal Swelling
This protocol describes the steps to visualize the characteristic vacuolation of endosomes upon

treatment with YM-201636 in real-time.

Materials:
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Mammalian cells cultured on glass-bottom dishes or chamber slides suitable for live-cell

imaging.

Complete cell culture medium.

Live-cell imaging medium (e.g., FluoroBrite™ DMEM).

YM-201636 stock solution (e.g., 10 mM in DMSO).

Fluorescent endosomal markers (e.g., GFP-Rab5 for early endosomes, GFP-Rab7 or

LAMP1-RFP for late endosomes/lysosomes). Transfection reagents if using plasmids.

Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2).

Procedure:

Cell Seeding: Seed cells on imaging-quality dishes at a density that will result in 50-70%

confluency on the day of the experiment.

Transfection (Optional): If using fluorescent protein-tagged markers, transfect the cells

according to the manufacturer's protocol and allow for protein expression (typically 24-48

hours).

Preparation of YM-201636 Working Solution: Dilute the YM-201636 stock solution in pre-

warmed live-cell imaging medium to the desired final concentration (e.g., 800 nM).

Microscope Setup: Equilibrate the live-cell imaging microscope's environmental chamber to

37°C and 5% CO2.

Imaging:

Replace the cell culture medium with pre-warmed live-cell imaging medium.

Place the dish on the microscope stage and locate a field of view with healthy,

fluorescently labeled cells.

Acquire baseline images (time 0) before adding the compound.
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Carefully add the YM-201636 working solution to the cells.

Immediately start time-lapse imaging, acquiring images every 1-5 minutes for a total

duration of 1-3 hours.

Data Analysis: Analyze the time-lapse series to observe the formation and growth of

vacuoles. Quantify the size and number of vacuoles over time using image analysis software

(e.g., ImageJ/Fiji).

Protocol 2: Investigating Cargo Trafficking with YM-
201636
This protocol allows for the investigation of how YM-201636 affects the trafficking of specific

cargo, such as the epidermal growth factor receptor (EGFR).

Materials:

Mammalian cells (e.g., HeLa, A549) cultured on glass-bottom dishes.

Serum-free cell culture medium.

Live-cell imaging medium.

YM-201636 stock solution.

Fluorescently labeled cargo (e.g., EGF-Alexa Fluor™ 488).

Hoechst 33342 or another nuclear stain (optional).

Procedure:

Cell Seeding and Serum Starvation: Seed cells as in Protocol 1. Prior to the experiment,

serum-starve the cells for 4-6 hours to reduce basal receptor activation.

Pre-treatment with YM-201636:

Replace the medium with serum-free medium containing the desired concentration of YM-

201636 (e.g., 800 nM) or a vehicle control (DMSO).
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Incubate for 30-60 minutes at 37°C.

Cargo Loading:

Add the fluorescently labeled cargo (e.g., EGF-Alexa Fluor™ 488 at 50-100 ng/mL) to the

cells.

Incubate on ice for 30 minutes to allow binding to the cell surface without internalization.

Live-Cell Imaging of Internalization and Trafficking:

Wash the cells with cold PBS to remove unbound cargo.

Replace with pre-warmed live-cell imaging medium (containing YM-201636 or vehicle).

Immediately begin time-lapse imaging on a pre-warmed microscope stage (37°C, 5%

CO2).

Acquire images every 2-10 minutes for 1-2 hours to track the internalization and

subsequent trafficking of the cargo.

Data Analysis: Observe the localization of the fluorescent cargo over time. In control cells,

the cargo should traffic from the cell surface to early endosomes and then to late

endosomes/lysosomes for degradation. In YM-201636-treated cells, the cargo is expected to

accumulate in the swollen endosomal compartments.[1] Quantify the colocalization of the

cargo with endosomal markers if co-transfected.
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PIKfyve Signaling and its Inhibition by YM-201636
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Caption: Mechanism of YM-201636 action on endosomal trafficking.
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General Workflow for Live-Cell Imaging with YM-201636

Start

1. Cell Preparation
- Seed cells on imaging dish

- Transfect with fluorescent markers (optional)

2. Microscope Setup
- Equilibrate environmental chamber

(37°C, 5% CO2)

3. Baseline Imaging
- Acquire images before treatment

4. Treatment
- Add YM-201636 at desired concentration

5. Time-Lapse Imaging
- Acquire images at regular intervals

6. Data Analysis
- Quantify changes in endosome morphology

and cargo localization

End
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Caption: Experimental workflow for live-cell imaging.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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